molecular formula C14H11N3O2 B5569962 1-(4-methylphenyl)-6-nitro-1H-indazole

1-(4-methylphenyl)-6-nitro-1H-indazole

Cat. No.: B5569962
M. Wt: 253.26 g/mol
InChI Key: BZTDESDYMFIPLI-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-6-nitro-1H-indazole is a nitro-substituted indazole derivative with a 4-methylphenyl group at the 1-position of the indazole core . This compound is a versatile building block in organic synthesis and medicinal chemistry research, with a molecular formula of C14H11N3O2 and a molecular weight of 253.26 g/mol . In scientific research, 1-(4-methylphenyl)-6-nitro-1H-indazole serves as a key intermediate for the synthesis of more complex molecules. Its structure, featuring an electron-withdrawing nitro group and an aromatic substituent, makes it a subject of interest for investigating diverse biological activities, which have included antimicrobial and anticancer properties in preclinical studies . Indazole derivatives, in general, are known to exhibit a range of pharmacological activities, such as enzyme inhibition . The compound's mechanism of action is thought to involve interaction with specific molecular targets; the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, potentially leading to observed biological effects . From a synthetic chemistry perspective, one common preparation method involves the cyclization of appropriate precursors, such as the reaction of 4-methylphenylhydrazine with 2-nitrobenzaldehyde in the presence of an acid catalyst under reflux conditions . The compound can undergo various chemical transformations, most notably the reduction of its nitro group to an amino group using reagents like hydrogen gas with a palladium catalyst, thereby enabling access to a new class of indazole derivatives for further exploration . Please note: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(4-methylphenyl)-6-nitroindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-10-2-5-12(6-3-10)16-14-8-13(17(18)19)7-4-11(14)9-15-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZTDESDYMFIPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methylphenyl)-6-nitro-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylphenylhydrazine with 2-nitrobenzaldehyde in the presence of an acid catalyst. The reaction mixture is heated under reflux conditions to facilitate the cyclization process, leading to the formation of the desired indazole compound.

Industrial Production Methods: Industrial production of 1-(4-methylphenyl)-6-nitro-1H-indazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality products.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-6-nitro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride (NaBH4) can be used for reduction.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products Formed: The major products formed from these reactions include amino derivatives, halogenated indazoles, and various substituted indazole compounds.

Scientific Research Applications

1-(4-Methylphenyl)-6-nitro-1H-indazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-methylphenyl)-6-nitro-1H-indazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its pharmacological activities.

Comparison with Similar Compounds

Structural Comparisons

Substituent Position and Planarity

  • 1-(4-Methylphenyl)-6-nitro-1H-indazole : The 4-methylphenyl group at the 1-position is inclined at 12.94° relative to the indazole plane, while the nitro group at the 6-position is twisted by 3–6° out of planarity .
  • Molecular weight is 239.23 g/mol (vs. 253.27 g/mol for the 4-methylphenyl analog) .
  • 3-(4-Methylphenyl)-6-nitro-1H-indazole : A structural isomer with the 4-methylphenyl group at the 3-position. The phenyl ring inclination (12.94°) matches the 1-substituted analog, but electronic effects differ due to positional isomerism .

Crystal Packing and Weak Interactions

  • Compounds like (E)-1-(4-halophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimines () exhibit chain formation via C–H⋯N hydrogen bonds and π-π stacking. Similar weak interactions likely govern the packing of 1-(4-methylphenyl)-6-nitro-1H-indazole, though nitro groups may introduce additional dipole-dipole effects .
  • 1-(4-Methylphenylsulfonyl)-5,6-dinitro-1H-indazole () features a sulfonyl group and dual nitro substituents, leading to enhanced polarity and distinct packing motifs compared to the mono-nitro analog .
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Dihedral Angle (Nitro Group)
1-(4-Methylphenyl)-6-nitro-1H-indazole C₁₄H₁₁N₃O₂ 253.27 1-(4-methylphenyl), 6-NO₂ 3–6°
6-Nitro-1-phenyl-1H-indazole C₁₃H₉N₃O₂ 239.23 1-phenyl, 6-NO₂ N/A
1-Ethyl-6-nitro-1H-indazole C₉H₉N₃O₂ 191.19 1-ethyl, 6-NO₂ N/A
6-Bromo-4-fluoro-1H-indazole C₇H₄BrFN₂ 215.03 4-F, 6-Br N/A

Key Observations :

  • Halogenated analogs (e.g., 6-bromo-4-fluoro-1H-indazole) exhibit lower molecular weights but higher polarity due to electronegative substituents .
Electronic and Steric Effects
  • Nitro Group : The electron-withdrawing nitro group at the 6-position enhances electrophilicity, influencing reactivity in further functionalization (e.g., sulfonation in ) .
  • 4-Methylphenyl vs.

Q & A

What are the optimal synthetic routes for 1-(4-methylphenyl)-6-nitro-1H-indazole, and how can reaction conditions be controlled to improve yields?

Level: Basic (Synthesis Methodology)
Answer:
The synthesis of nitro-substituted indazoles like 1-(4-methylphenyl)-6-nitro-1H-indazole typically involves nucleophilic substitution or cyclization reactions. For example, alkylation of 6-nitro-1H-indazole with 1-bromo-2-(4-methylphenyl)ethane under controlled conditions (e.g., room temperature, polar aprotic solvents like DMF) can yield the target compound. Reaction optimization strategies include:

  • Microwave irradiation : Reduces reaction time and improves yields compared to conventional heating .
  • Solvent selection : Polar solvents enhance solubility of intermediates, while non-polar solvents may improve regioselectivity .
  • Stepwise purification : Column chromatography or recrystallization ensures high purity, critical for downstream biological testing .

How can researchers resolve contradictions in crystallographic data when determining the structure of 1-(4-methylphenyl)-6-nitro-1H-indazole?

Level: Advanced (Data Analysis)
Answer:
Crystallographic contradictions (e.g., disordered nitro groups or twinned crystals) can be addressed using:

  • SHELXL refinement : Incorporates restraints for bond lengths/angles and handles anisotropic displacement parameters for nitro groups .
  • Twinned data processing : SHELX programs (e.g., SHELXD) enable robust structure solution even with partial twinning by applying HKLF 5 format for data integration .
  • Complementary techniques : Pair X-ray diffraction with NMR spectroscopy (e.g., 13C^{13}\text{C} NMR) to validate substituent positions and resolve ambiguities .

What methodologies are effective for evaluating the biological activity of 1-(4-methylphenyl)-6-nitro-1H-indazole in pharmacological studies?

Level: Basic (Biological Screening)
Answer:
Key methodologies include:

  • In vitro assays : Measure enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates to quantify IC50_{50} values .
  • Structure-activity relationship (SAR) studies : Compare analogues (e.g., 3-methyl-6-nitro-1H-indazole) to identify critical substituents for activity .
  • Cellular viability assays : Use MTT or ATP-based assays in cancer cell lines to assess cytotoxicity .

How can computational models like molecular docking be applied to predict the interaction mechanisms of 1-(4-methylphenyl)-6-nitro-1H-indazole with biological targets?

Level: Advanced (Computational Chemistry)
Answer:
Molecular docking (e.g., AutoDock Vina, Schrödinger Suite) can predict binding modes by:

  • Target preparation : Retrieve protein structures (e.g., kinases) from the PDB and optimize protonation states.
  • Grid generation : Focus on active sites (e.g., ATP-binding pockets) to limit search space .
  • Post-docking analysis : Calculate binding energies (ΔG) and validate with MD simulations (e.g., GROMACS) to assess stability .
    Experimental validation via mutagenesis or SPR binding assays is critical to confirm predictions .

What are the challenges in characterizing nitro-substituted indazoles using spectroscopic techniques, and how can they be addressed?

Level: Advanced (Analytical Chemistry)
Answer:
Challenges include:

  • NMR signal broadening : Nitro groups cause deshielding; use high-field instruments (≥500 MHz) and deuterated DMSO for sharper 1H^1\text{H} signals .
  • X-ray crystallography limitations : Nitro groups may induce disorder. Use low-temperature (100 K) data collection and SHELXL constraints for refinement .
  • Mass spectrometry : High-resolution ESI-MS can confirm molecular ions despite potential fragmentation .

How do structural modifications at the 1- and 6-positions of the indazole ring influence the compound's pharmacological profile?

Level: Advanced (Structure-Activity Relationships)
Answer:

  • 1-position (N-substituent) : Bulky groups (e.g., 4-methylphenyl) enhance lipophilicity and membrane permeability but may reduce solubility. Smaller groups (e.g., ethyl) improve metabolic stability .
  • 6-position (nitro group) : Electron-withdrawing nitro groups increase electrophilicity, potentially enhancing interactions with nucleophilic residues in target proteins. However, nitro reduction in vivo may generate reactive metabolites, requiring prodrug strategies .
    Comparative studies with analogues (e.g., 6-amino or 6-cyano derivatives) can elucidate pharmacophore requirements .

How should researchers design experiments to assess the metabolic stability of 1-(4-methylphenyl)-6-nitro-1H-indazole?

Level: Advanced (Pharmacokinetics)
Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rodent) and monitor parent compound depletion via LC-MS/MS.
  • CYP450 inhibition screening : Use fluorescent probes (e.g., CYP3A4) to identify enzyme-mediated metabolism .
  • Metabolite identification : HR-MS/MS and 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR to detect nitro-reduction products or glucuronide conjugates .

What strategies can mitigate cytotoxicity while retaining the therapeutic efficacy of 1-(4-methylphenyl)-6-nitro-1H-indazole?

Level: Advanced (Toxicology)
Answer:

  • Prodrug design : Mask the nitro group as a bioreversible moiety (e.g., nitroreductase-sensitive linkers) .
  • Dosage optimization : Conduct time-dependent cytotoxicity assays to establish therapeutic windows .
  • Targeted delivery : Use nanoparticle carriers (e.g., PLGA) to reduce off-target effects .

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